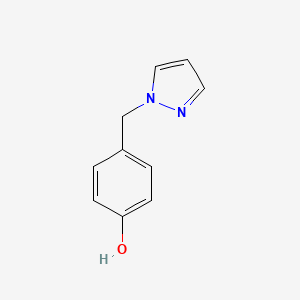

1-(4-Hidroxibencil)pirazola

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “1-(4-Hydroxybenzyl)pyrazole” often involves condensation reactions, where functionalized benzaldehyde derivatives react with pyrazolone precursors in the presence of catalysts or under specific conditions. For instance, Naganagowda and Petsom (2012) described the preparation of a novel compound through condensation of a substituted benzaldehyde with a dimethyl-phenylpyrazolone in ethanol/acetic acid under reflux, highlighting a typical approach for synthesizing pyrazole derivatives with benzylidene modifications (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “1-(4-Hydroxybenzyl)pyrazole”, is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Evecen et al. (2016) synthesized and characterized a pyrazole compound using these techniques, providing insights into the molecular geometry, vibrational frequencies, and chemical shift values. Such analyses are crucial for confirming the structural integrity and understanding the electronic and spatial configuration of pyrazole derivatives (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. Sequential functionalization, as reported by Paulson et al. (2002), involves regioselective metalation and cross-coupling reactions, demonstrating the compound's potential for chemical modification and the introduction of diverse functional groups. Such reactions expand the utility of “1-(4-Hydroxybenzyl)pyrazole” in synthetic chemistry (Paulson et al., 2002).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

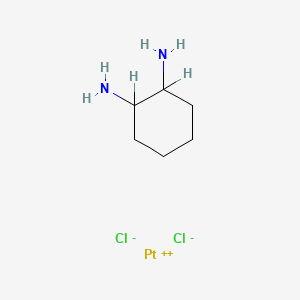

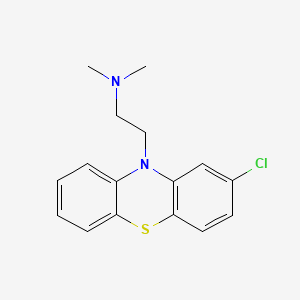

1-(4-Hidroxibencil)pirazola: se ha estudiado por su potencial como agente antimicrobiano. Los derivados del pirazol son conocidos por exhibir propiedades antibacterianas y antifúngicas significativas {svg_1}. El grupo hidroxibencilo unido al núcleo del pirazol podría mejorar potencialmente estas propiedades, convirtiéndolo en un candidato para el desarrollo de nuevos fármacos antimicrobianos.

Propiedades Antiinflamatorias

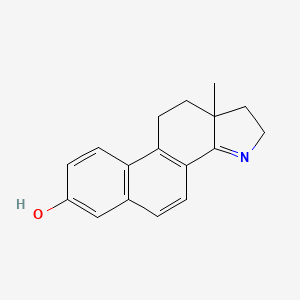

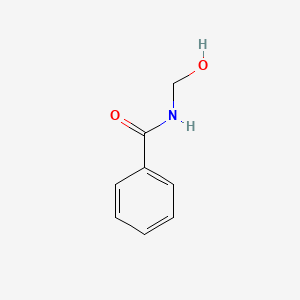

La parte pirazol es una característica común en muchos medicamentos antiinflamatorios. La adición de un grupo 4-hidroxibencilo puede influir en la capacidad del compuesto para modular las vías inflamatorias. La investigación en esta aplicación podría conducir al desarrollo de nuevos medicamentos antiinflamatorios {svg_2}.

Potencial Anticancerígeno

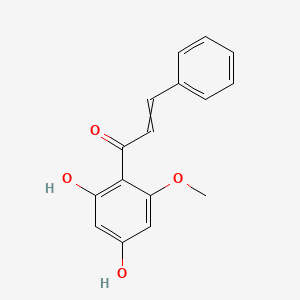

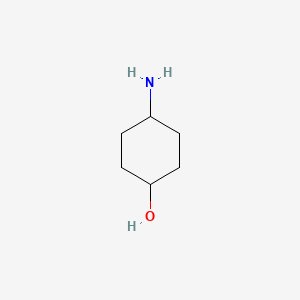

Los derivados del pirazol han mostrado promesa en la investigación del cáncer, particularmente en el diseño de inhibidores de quinasas e inductores de apoptosis {svg_3}. La estructura única de This compound podría interactuar con líneas celulares cancerosas específicas, proporcionando una vía para terapias contra el cáncer dirigidas.

Actividad Antidiabética

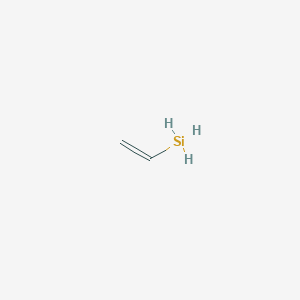

La estructura del núcleo del pirazol está presente en varios agentes antidiabéticos. Los estudios sobre This compound podrían explorar su papel en la regulación de la insulina y el metabolismo de la glucosa, lo que podría conducir a nuevos tratamientos para la diabetes {svg_4}.

Productos Químicos Agrícolas

Los derivados del pirazol se utilizan en la síntesis de agroquímicos como pesticidas y herbicidas. Las propiedades específicas de This compound podrían aprovecharse para desarrollar productos agrícolas más seguros y efectivos {svg_5}.

Síntesis Orgánica

En química orgánica, This compound puede servir como un bloque de construcción para sintetizar varias moléculas complejas. Su papel como grupo director o grupo transformador en reacciones sintéticas es de particular interés, ya que puede conducir a la creación de nuevos compuestos con aplicaciones potenciales en diferentes campos de la química {svg_6}.

Safety and Hazards

Direcciones Futuras

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .

Mecanismo De Acción

Target of Action

1-(4-Hydroxybenzyl)pyrazole is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of physiological and pharmacological activities

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities

Action Environment

Environmental factors can significantly influence the action of chemical compounds

Propiedades

IUPAC Name |

4-(pyrazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230151 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80200-09-5 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Hydroxybenzyl)pyrazole interact with dopamine β-mono-oxygenase?

A1: The research paper identifies 1-(4-Hydroxybenzyl)pyrazole as a potent inhibitor of DBM, rather than a substrate. [] While the exact mechanism of inhibition isn't detailed in this paper, it suggests that replacing the imidazole moiety of the substrate analogue 1-(4-Hydroxybenzyl)imidazole with a pyrazole ring results in the loss of substrate activity and a gain of inhibitory activity. This finding suggests that the pyrazole structure might interfere with the enzyme's active site, preventing the binding and conversion of the natural substrate.

Q2: What is the significance of discovering a heterocyclic inhibitor for dopamine β-mono-oxygenase?

A2: This study is significant because it represents the first report of a heterocyclic compound acting as either a substrate or an inhibitor for DBM. [] This discovery opens avenues for designing entirely new classes of DBM inhibitors, potentially leading to novel therapeutic agents for conditions where DBM activity is implicated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)